![molecular formula C16H14Cl2N4O B2761393 1-(2,4-dichloro-5-isopropoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole CAS No. 338961-43-6](/img/structure/B2761393.png)
1-(2,4-dichloro-5-isopropoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole
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Overview
Description
“(2,4-dichloro-5-isopropoxyphenyl)hydrazine” is a chemical compound with the CAS Number: 40178-22-1 and Linear Formula: C9H12Cl2N2O . It has a molecular weight of 235.11 .
Synthesis Analysis
The synthesis of “(2,4-dichloro-5-isopropoxyphenyl)hydrazine” involves reacting 2,4-dichloro-5-isopropoxyaniline with hydrochloric acid, adding sodium nitrite solution dropwise, and finally reacting with sodium hydroxide solution .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H12Cl2N2O/c1-5(2)14-9-4-8(13-12)6(10)3-7(9)11/h3-5,13H,12H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a white solid, insoluble in water . It has a boiling point of 319.9±42.0 °C (Predicted) and a density of 1.325 .Scientific Research Applications
- Further research is needed to optimize its antifungal properties and understand its mechanism of action .
- Coordination chemistry involving this compound may lead to novel materials or bioinorganic systems .
- Further research aims to optimize its selectivity and explore its potential as an anticancer agent .
Antifungal Activity
Metal Chelation and Coordination Chemistry
Biological Imaging and Sensing
Anticancer Properties
Organic Synthesis and Medicinal Chemistry
Pesticide Development
Safety and Hazards
properties
IUPAC Name |
1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c1-10(2)23-15-9-14(12(17)8-13(15)18)22-16(19-20-21-22)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHNTNOXZKGNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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